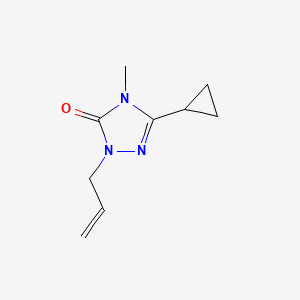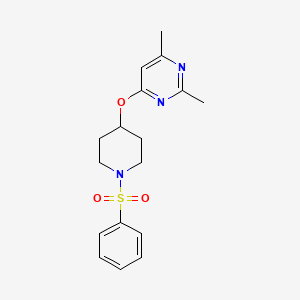
2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a phenylsulfonyl group and a methoxy group.
Synthesis Analysis
The synthesis of such compounds often involves various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters is one of the methods that could potentially be used in the synthesis of such compounds . This method involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring, a piperidine ring, a phenylsulfonyl group, and a methoxy group. The pyrimidine and piperidine rings are six-membered heterocyclic rings . The phenylsulfonyl group is a functional group consisting of a sulfonyl group attached to a phenyl group. The methoxy group is an ether functional group consisting of a methyl group linked to an oxygen atom.Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups . These reactions could include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthetic Chemistry Applications
Research into pyrimidine derivatives has shown their significance in the realm of synthetic chemistry, where they serve as key intermediates for the synthesis of various heterocyclic compounds. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties have been prepared, demonstrating the versatility of pyrimidine derivatives in facilitating complex syntheses (Ammar et al., 2004). Additionally, the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine from acetylacetone through cyclization, methylation, and oxidation processes highlights the mild and effective synthesis pathways for related pyrimidine compounds (S. Hongbin, 2011).
Crystal Engineering and Material Science
Pyrimidine and its derivatives have also been explored in crystal engineering, where their ability to form specific hydrogen-bonded structures is utilized. For example, the study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate demonstrates the intricate hydrogen-bonded bimolecular ring motifs formed by protonated pyrimidine rings, which are crucial for understanding molecular interactions within crystals (Balasubramani et al., 2007). This knowledge is pivotal for designing new materials with desired properties.
Antimicrobial and Biological Activity
The antimicrobial activity of pyrimidine derivatives is another significant area of research. Pyrazolopyrimidines incorporated with phenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties, revealing that certain derivatives exhibit activity surpassing that of reference drugs (Alsaedi et al., 2019). Such findings open up new avenues for the development of antimicrobial agents based on pyrimidine structures.
Environmental Applications
Additionally, novel polyimides containing 1,3,4-oxadiazole and pyridine moieties based on aromatic diamine derived from pyrimidine structures have shown promise in the removal of Co(II) and Ni(II) ions from aqueous solutions (Mansoori & Ghanbari, 2015). This highlights the potential of pyrimidine-based materials in environmental remediation and the purification of water.
Future Directions
The future directions for “2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine” could involve further exploration of its potential applications in pharmaceuticals, given the known uses of piperidine derivatives . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[1-(benzenesulfonyl)piperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-12-17(19-14(2)18-13)23-15-8-10-20(11-9-15)24(21,22)16-6-4-3-5-7-16/h3-7,12,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGBUGVJKRWIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)
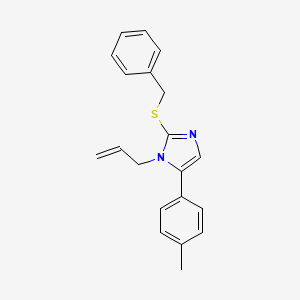
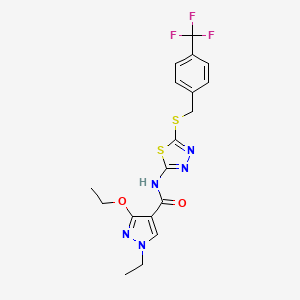

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2716293.png)
![6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2716294.png)
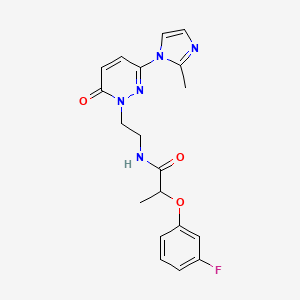

![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)
![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2716305.png)
